molecular formula C21H25N3O3 B6543274 N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide CAS No. 1021206-81-4

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide

Cat. No. B6543274
CAS RN: 1021206-81-4
M. Wt: 367.4 g/mol
InChI Key: ODRWILLALALJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide, also known as 2MPA, is an organic compound that has a wide range of applications in scientific research. It is a derivative of benzoic acid, and has been used in various biochemical experiments and laboratory studies due to its unique structure and properties. 2MPA has been used to study the mechanism of action of drugs, to study biochemical and physiological effects, and to gain insights into the structure and function of proteins.

Scientific Research Applications

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide has been used in various scientific research applications. It has been used to study the mechanism of action of drugs, to study biochemical and physiological effects, and to gain insights into the structure and function of proteins. For example, N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide has been used to study the effects of drugs on the human body and to understand how they interact with proteins. Additionally, N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide has been used to study the structure and function of enzymes, as well as to study the structure of proteins.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide is not fully understood. However, it is believed that it binds to certain proteins and alters their structure and function. This binding is believed to be reversible, meaning that N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide can be removed from the proteins after it has been bound. Additionally, N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide is believed to interact with certain enzymes and alter their activity, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to alter the activity of certain enzymes, leading to changes in biochemical and physiological processes. Additionally, it has been shown to bind to certain proteins and alter their structure and function. This can lead to changes in the way that drugs interact with the body, as well as changes in the structure and function of proteins.

Advantages and Limitations for Lab Experiments

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be isolated quickly. Additionally, it is relatively stable and can be stored for long periods of time. However, it can be difficult to control the concentration of N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide in a solution, and it can be toxic if used in high concentrations.

Future Directions

There are several potential future directions for research involving N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide. One potential direction is to further study the mechanism of action of N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide and to identify its target proteins and enzymes. Additionally, further research could be done to understand the biochemical and physiological effects of N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide and to identify potential therapeutic applications. Additionally, further research could be done to develop methods for controlling the concentration of N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide in a solution, as well as to develop methods for reducing its toxicity. Finally, further research could be done to develop new and improved synthesis methods for N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide.

Synthesis Methods

N-{2-[(2-methylphenyl)formamido]ethyl}-4-(2-methylpropanamido)benzamide is synthesized from benzoic acid and 2-methylpropanamide. The reaction is catalyzed by a base, such as sodium or potassium hydroxide, and is carried out in an organic solvent, such as ethyl acetate or dichloromethane. The reaction proceeds through the formation of an intermediate carboxylic acid, which is then reacted with 2-methylpropanamide to form the desired product. The reaction is typically carried out at room temperature and can be completed in a few hours. The product can then be isolated by filtration and washed with water to remove any impurities.

properties

IUPAC Name

2-methyl-N-[2-[[4-(2-methylpropanoylamino)benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14(2)19(25)24-17-10-8-16(9-11-17)20(26)22-12-13-23-21(27)18-7-5-4-6-15(18)3/h4-11,14H,12-13H2,1-3H3,(H,22,26)(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODRWILLALALJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-isobutyramidobenzamido)ethyl)-2-methylbenzamide

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